molecular formula C9H6F4O B1319545 3'-Fluoro-2'-(trifluoromethyl)acetophenone CAS No. 1017777-34-2

3'-Fluoro-2'-(trifluoromethyl)acetophenone

Cat. No.: B1319545
CAS No.: 1017777-34-2
M. Wt: 206.14 g/mol
InChI Key: SGXKSDMTSCNKOY-UHFFFAOYSA-N
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Description

3'-Fluoro-2'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H6F4O and its molecular weight is 206.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

3'-Fluoro-2'-(trifluoromethyl)acetophenone has been explored in various synthetic and reactivity studies. For example:

  • It was used in the electrophilic and nucleophilic fluorination of acetophenones, demonstrating its utility in synthesizing α-fluoroacetophenones with varying yields depending on the electronic properties of the substituents (Fuglseth et al., 2008).
  • Another study focused on the preparation of keto- and styrene-based trifluoromethoxylated synthons, discussing the synthesis and reactivity of compounds related to this compound (Zriba et al., 2009).

Conformational Analysis

  • Research on 2'-fluoro-substituted acetophenone derivatives, closely related to this compound, revealed insights into their conformational properties based on through-space spin–spin couplings. This information is valuable for drug design (Otake et al., 2021).

Organic Synthesis Applications

  • In the context of organic synthesis, compounds similar to this compound have been used in various reactions. For instance, the addition of difluorocarbene to enol ethers derived from acetophenone was described, showcasing the compound's role in generating cyclopropyl derivatives (Wu & Yu, 1989).
  • Another example is its use in the synthesis of 18F-labeled fluconazole for positron emission tomography studies, demonstrating its potential in radiotracer development (Livni et al., 1992).

Material Science Applications

  • The compound has also found applications in material science. For instance, its derivatives were used in the synthesis of novel polyimides with high thermal stability and solubility in organic solvents, indicating its role in developing advanced materials (Yin et al., 2005).

Safety and Hazards

  • The compound is flammable and may cause eye and skin irritation. Safety precautions should be followed during handling .

Biochemical Analysis

Biochemical Properties

3’-Fluoro-2’-(trifluoromethyl)acetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluoro and trifluoromethyl groups enhances its reactivity and binding affinity. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferase. The interaction typically involves the formation of a covalent bond between the carbonyl group of 3’-Fluoro-2’-(trifluoromethyl)acetophenone and the active site of the enzyme, leading to enzyme inhibition .

Cellular Effects

The effects of 3’-Fluoro-2’-(trifluoromethyl)acetophenone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. Additionally, 3’-Fluoro-2’-(trifluoromethyl)acetophenone affects the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 3’-Fluoro-2’-(trifluoromethyl)acetophenone exerts its effects through specific binding interactions with biomolecules. The compound’s carbonyl group forms hydrogen bonds with amino acid residues in the active sites of target enzymes, leading to enzyme inhibition. Furthermore, the fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. This results in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Fluoro-2’-(trifluoromethyl)acetophenone change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that 3’-Fluoro-2’-(trifluoromethyl)acetophenone can cause sustained inhibition of cellular functions, leading to altered cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 3’-Fluoro-2’-(trifluoromethyl)acetophenone vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 3’-Fluoro-2’-(trifluoromethyl)acetophenone can induce toxic effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

3’-Fluoro-2’-(trifluoromethyl)acetophenone is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall pharmacological profile .

Transport and Distribution

Within cells and tissues, 3’-Fluoro-2’-(trifluoromethyl)acetophenone is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity facilitates its accumulation in lipid-rich tissues, such as the liver and adipose tissue. Additionally, specific transporters and binding proteins may play a role in its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of 3’-Fluoro-2’-(trifluoromethyl)acetophenone is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Post-translational modifications, such as phosphorylation, can further affect its localization and activity within specific cellular compartments .

Properties

IUPAC Name

1-[3-fluoro-2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)6-3-2-4-7(10)8(6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXKSDMTSCNKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248630
Record name 1-[3-Fluoro-2-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017777-34-2
Record name 1-[3-Fluoro-2-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017777-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Fluoro-2-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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